(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized a new series of thiazolopyrimidine derivatives, including compounds closely related to the specified chemical. These compounds have been characterized through various spectroscopic techniques and analyzed for their biological activities. One study presented the synthesis of biphenyl-dihydro-thiazolopyrimidines derivatives, examining their antioxidant, antibacterial, and antifungal activities. These compounds demonstrated promising biological activities, suggesting their potential in developing new antimicrobial agents (Maddila et al., 2012).
Computational Analysis and Drug Design
Another research aspect involves detailed computational analysis, such as density functional theory (DFT) studies, molecular docking, and molecular dynamics (MD) simulations. These studies provide insights into the electronic, chemical properties, and interaction mechanisms of thiazolopyrimidine derivatives with biological targets. For instance, a study conducted spectroscopic, electronic, and chemical properties analysis of a pyrimidine-6-carboxylate derivative, revealing its promising drug-like properties through molecular docking and MD simulations (Smitha et al., 2021).
Antimicrobial and Antifungal Potential
Further research has indicated the antimicrobial and antifungal potential of thiazolopyrimidine derivatives. Studies have synthesized novel compounds and tested them against various microbial strains, showing significant activity. This highlights their potential in developing new treatments for infections caused by bacteria and fungi (Ravindra et al., 2008).
Antiprotozoal and Anticancer Activities
Additionally, some derivatives have been explored for their antiprotozoal and anticancer activities. For example, compounds with a similar chemical framework have been evaluated for their efficacy against protozoal infections and various cancer cell lines, offering a basis for developing targeted therapies (Ismail et al., 2004).
Properties
IUPAC Name |
ethyl (2E)-5-(furan-2-yl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-4-28-21(26)18-13(2)23-22-24(19(18)16-6-5-11-29-16)20(25)17(30-22)12-14-7-9-15(27-3)10-8-14/h5-12,19H,4H2,1-3H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJBEYZZNOAWTG-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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